molecular formula C8H9ClS B3392048 (Chloromethyl)(o-tolyl)sulfane CAS No. 63580-69-8

(Chloromethyl)(o-tolyl)sulfane

Cat. No. B3392048
CAS RN: 63580-69-8
M. Wt: 172.68 g/mol
InChI Key: IXRBSXMUJNFJQV-UHFFFAOYSA-N
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Description

(Chloromethyl)(o-tolyl)sulfane, also known as Sulfone, chloromethyl p-tolyl, is a chemical compound with the molecular formula C8H9ClO2S . It has an average mass of 204.674 Da and a monoisotopic mass of 204.001175 Da . The tolyl group in this compound is a functional group related to toluene, with the general formula CH3C6H4−R .


Synthesis Analysis

Sulfones, such as (Chloromethyl)(o-tolyl)sulfane, are versatile synthetic intermediates in organic chemistry. They have found various applications in diverse fields such as agrochemicals, pharmaceuticals, and polymers . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .


Molecular Structure Analysis

The molecular structure of (Chloromethyl)(o-tolyl)sulfane is represented by the linear formula CH3C6H4SO2CH2Cl .


Physical And Chemical Properties Analysis

(Chloromethyl)(o-tolyl)sulfane has a molecular weight of 204.67 . More specific physical and chemical properties were not found in the search results.

Safety and Hazards

(Chloromethyl)(o-tolyl)sulfane is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is fatal if inhaled and harmful if swallowed or in contact with skin .

Future Directions

The exceptional versatility of sulfones has been extensively exploited in organic synthesis across several decades. Since the first demonstration in 2005 that sulfones can participate in Pd-catalysed Suzuki–Miyaura type reactions, tremendous advances in catalytic desulfitative functionalizations have opened a new area of research with burgeoning activity in recent years . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .

properties

IUPAC Name

1-(chloromethylsulfanyl)-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-7-4-2-3-5-8(7)10-6-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXRBSXMUJNFJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696710
Record name 1-[(Chloromethyl)sulfanyl]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Chloromethyl)(o-tolyl)sulfane

CAS RN

63580-69-8
Record name 1-[(Chloromethyl)sulfanyl]-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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